molecular formula C10H15O4- B14407176 4-(Hexyloxy)-4-oxobut-2-enoate CAS No. 83034-39-3

4-(Hexyloxy)-4-oxobut-2-enoate

Katalognummer: B14407176
CAS-Nummer: 83034-39-3
Molekulargewicht: 199.22 g/mol
InChI-Schlüssel: RNERBJNDXXEXTK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hexyloxy)-4-oxobut-2-enoate is an organic compound with a unique structure that combines an ester functional group with a hexyloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hexyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Hexyloxy)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Hexyloxy)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hexyloxy substituent may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methoxy)-4-oxobut-2-enoate: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-(Ethoxy)-4-oxobut-2-enoate: Contains an ethoxy group, leading to different physical and chemical properties.

Uniqueness

4-(Hexyloxy)-4-oxobut-2-enoate is unique due to its longer alkyl chain, which can impact its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

83034-39-3

Molekularformel

C10H15O4-

Molekulargewicht

199.22 g/mol

IUPAC-Name

4-hexoxy-4-oxobut-2-enoate

InChI

InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1

InChI-Schlüssel

RNERBJNDXXEXTK-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCOC(=O)C=CC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.